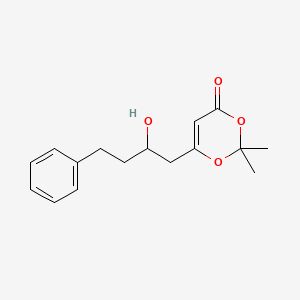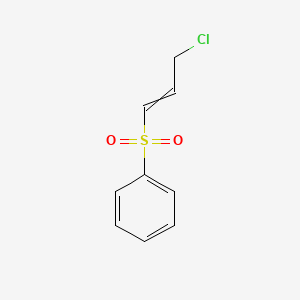
(3-Chloroprop-1-ene-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloroprop-1-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C9H9ClO2S This compound features a benzene ring substituted with a 3-chloroprop-1-ene-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-ene-1-sulfonyl)benzene typically involves the reaction of benzene with 3-chloroprop-1-ene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloroprop-1-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens and other electrophilic species can react with the double bond in addition reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as (3-aminoprop-1-ene-1-sulfonyl)benzene or (3-thioprop-1-ene-1-sulfonyl)benzene can be formed.
Addition Products: Products such as 3-chloro-2-bromo-1-propene-1-sulfonylbenzene can be formed in addition reactions.
Oxidation and Reduction Products: Oxidized or reduced forms of the sulfonyl group can be obtained.
Aplicaciones Científicas De Investigación
(3-Chloroprop-1-ene-1-sulfonyl)benzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloroprop-1-ene-1-sulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group can act as an electron-withdrawing group, enhancing the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloroprop-1-ene-1-sulfonyl)toluene
- (3-Chloroprop-1-ene-1-sulfonyl)phenol
- (3-Chloroprop-1-ene-1-sulfonyl)aniline
Uniqueness
(3-Chloroprop-1-ene-1-sulfonyl)benzene is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a chloropropene moiety
Propiedades
Número CAS |
203128-81-8 |
|---|---|
Fórmula molecular |
C9H9ClO2S |
Peso molecular |
216.68 g/mol |
Nombre IUPAC |
3-chloroprop-1-enylsulfonylbenzene |
InChI |
InChI=1S/C9H9ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H,7H2 |
Clave InChI |
PZSHXKDCKNTEPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
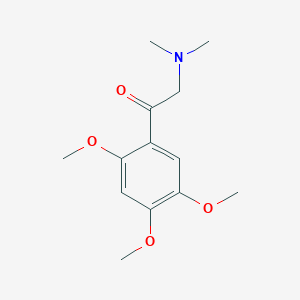
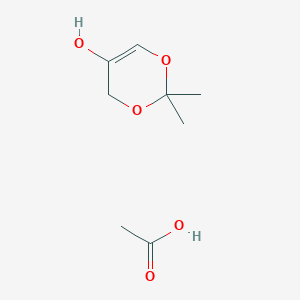
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
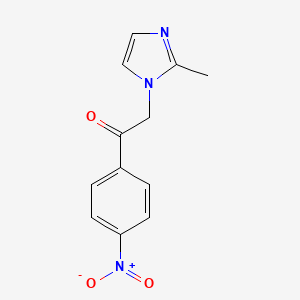
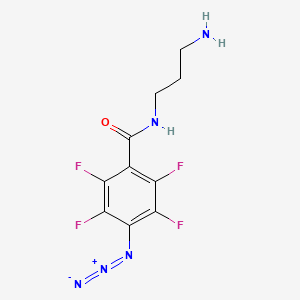
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)

![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

